Gluten Exorphin C

Beschreibung

Origins and Historical Discovery within Exogenous Opioid Peptide Research

The exploration of opioid peptides from food sources dates back to the late 1970s, with the discovery of peptides from casein, a protein in milk. This led to the broader investigation of other food proteins, including gluten, for similar bioactive compounds. researchgate.netnih.gov

Gluten Exorphin C was identified as a novel opioid peptide isolated from a pepsin-trypsin-chymotrypsin digest of wheat gluten. nih.govresearchgate.net Its discovery was part of a larger effort to characterize the various opioid peptides that can be released from gluten through enzymatic digestion. researchgate.net This particular peptide was named for its origin in gluten and its opioid-like, or "exorphin," properties. nih.gov What set this compound apart from other known endogenous and exogenous opioid peptides at the time of its discovery was its unique structure, with the N-terminal Tyrosine being the sole aromatic amino acid. researchgate.netnih.gov

Molecular Classification within Food-Derived Bioactive Peptides

Bioactive peptides are short sequences of amino acids, typically containing between 2 and 20 amino acid residues, that are inactive within their parent protein but can exert various physiological effects once released. nih.govnih.gov They can be liberated through enzymatic hydrolysis during food processing or gastrointestinal digestion. cambridge.orgmdpi.com

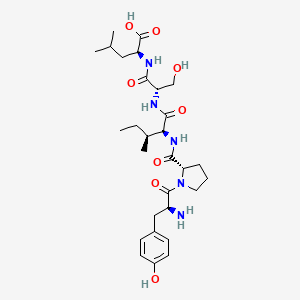

This compound falls under the category of food-derived bioactive peptides with opioid activity. ontosight.ai Specifically, it is classified as an exorphin, a type of exogenous peptide that can bind to opioid receptors in the body. ontosight.ai The amino acid sequence of this compound is Tyr-Pro-Ile-Ser-Leu. nih.govontosight.ai

Research has shown that this compound exhibits activity at both μ-opioid and δ-opioid receptors. medchemexpress.combiorbyt.com Its inhibitory concentration (IC50) values have been determined to be 40 μM for μ-opioid activity and 13.5 μM for δ-opioid activity in specific laboratory assays (guinea pig ileum - GPI and mouse vas deferens - MVD assays, respectively). nih.govmedchemexpress.combiorbyt.com This suggests a higher affinity for the δ-opioid receptor. biorbyt.com

The structure of this compound is crucial to its activity. Studies involving the synthesis of analogs have revealed that the hydrophobicity of the isoleucine (Ile) at the third position in the peptide sequence is important for its opioid activity. researchgate.net Further research has indicated that analogs where the 'X' in the Tyr-Pro-X-Ser-Leu sequence is an aromatic or an aliphatic hydrophobic amino acid also possess opioid activity. researchgate.netnih.gov

Table 1: Molecular Profile of this compound

| Property | Value |

|---|---|

| Amino Acid Sequence | Tyr-Pro-Ile-Ser-Leu (YPISL) nih.govontosight.ai |

| Molecular Formula | C29H45N5O8 wikipedia.orgnih.gov |

| Molecular Weight | 591.70 g/mol wikipedia.orgnih.gov |

| CAS Number | 142479-62-7 medchemexpress.combiosynth.com |

| Classification | Food-Derived Bioactive Peptide, Exorphin nih.govontosight.ai |

Table 2: Opioid Receptor Activity of this compound

| Assay | Receptor Type | IC50 Value |

|---|---|---|

| GPI (Guinea Pig Ileum) | μ-opioid | 40 μM nih.govmedchemexpress.com |

| MVD (Mouse Vas Deferens) | δ-opioid | 13.5 μM nih.govmedchemexpress.com |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42)/t17-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRLEUJNZXTNTR-YYOLRRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways of Formation and Biotransformation

Proteolytic Generation from Gluten Proteins

The journey from a large gluten protein to the small pentapeptide, Gluten Exorphin C (Tyr-Pro-Ile-Ser-Leu), is a multi-step process of enzymatic hydrolysis. ontosight.ai This process begins in the stomach and continues in the small intestine, where various proteases cleave the large protein into smaller peptide fragments.

The release of this compound is not a random event but a result of the specific actions of several major digestive enzymes. The combined action of these enzymes is necessary to liberate this specific peptide sequence from the larger gluten protein.

The initial stage of gluten digestion occurs in the stomach, where the acidic environment and the action of pepsin begin the breakdown of the complex gluten structure. vu.edu.au Pepsin, an endopeptidase, preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids. While pepsin itself does not directly produce this compound, its activity is crucial for generating smaller polypeptide chains from the parent gluten protein, making them accessible to other digestive enzymes further down the gastrointestinal tract. rug.nlnih.gov Studies have shown that a pepsin digest of wheat gluten contains opioid-like activity, indicating the release of bioactive peptides. vu.edu.au

In the small intestine, the partially digested gluten peptides are subjected to further hydrolysis by pancreatic enzymes, including trypsin. Trypsin specifically cleaves peptide chains at the carboxyl side of the amino acids lysine (B10760008) and arginine. While the specific cleavage sites leading to this compound release by trypsin are not fully detailed in the available literature, it is established that a pepsin-trypsin-chymotrypsin digest of wheat gluten is what ultimately yields this compound. researchgate.netmedchemexpress.comresearchgate.netnih.gov This indicates that trypsin's action is an essential step in the sequential breakdown process.

Chymotrypsin, another pancreatic serine protease, plays a critical role in the formation of this compound. researchgate.netmedchemexpress.comresearchgate.netnih.gov It preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, as well as leucine (B10760876). sigmaaldrich.com Given that the amino acid sequence of this compound is Tyr-Pro-Ile-Ser-Leu, chymotrypsin's specificity for tyrosine and leucine makes it a key enzyme in liberating this particular peptide. Research has consistently identified this compound in digests of wheat gluten that have been treated with a combination of pepsin, trypsin, and chymotrypsin. researchgate.netvu.edu.au

Specific Enzymatic Hydrolysis Mechanisms

Role of Chymotrypsin in Peptide Release

In Vitro Simulation Models for Gastrointestinal Digestion and Peptide Release

To study the release of bioactive peptides like this compound from food proteins, scientists utilize in vitro digestion models that mimic the physiological conditions of the human gastrointestinal tract. These models allow for controlled experiments to identify and quantify the peptides released during digestion.

One widely used model is the INFOGEST static in vitro simulation of gastrointestinal food digestion. dntb.gov.uanih.gov This standardized protocol simulates the oral, gastric, and intestinal phases of digestion, including the specific enzymes, pH levels, and bile salt concentrations found in the human digestive system. nih.gov

Research using such models has successfully demonstrated the release of this compound from food products like bread and pasta. researchgate.netnih.gov In these studies, food samples are subjected to a sequential digestion process involving simulated salivary, gastric (with pepsin), and intestinal (with pancreatin, including trypsin and chymotrypsin) fluids. nih.govresearchgate.net The resulting digests are then analyzed, often using techniques like UPLC/HR-MS, to identify and quantify the released peptides. researchgate.net

These in vitro models have been instrumental in confirming that this compound is indeed released during the digestion of common wheat-based foods and have provided quantitative data on the amounts released. researchgate.netnih.gov For instance, studies have reported the detection of this compound in the range of 3.201–6.689 mg/kg in the in vitro digests of bread and pasta. researchgate.netnih.gov

Microbial Biotransformation and Fermentation Processes

While direct enzymatic hydrolysis is the most cited method for producing this compound, microbial activity and fermentation represent another significant pathway for the biotransformation of gluten proteins into bioactive peptides. frontiersin.orgfrontiersin.org The use of microorganisms to ferment gluten-containing substrates can lead to the generation of various peptides with opioid activity, although the specific production of this compound is less frequently detailed than its formation via purified enzymes. vu.edu.aunih.gov

In addition to LAB, other bacteria such as Bacillus subtilis have been shown to effectively degrade gluten proteins during fermentation. frontiersin.orgmdpi.com This fermentation alters the protein's secondary structure and releases small-molecule active peptides. frontiersin.org The goal of many such fermentation studies is the detoxification of immunogenic gluten peptides, but the process inherently involves the biotransformation of gluten into a variety of smaller compounds. frontiersin.orgnih.gov One report noted that this compound can stimulate the growth of bacteria on bacterial surfaces, indicating a direct interaction and potential biotransformation, though this is distinct from its formation. biosynth.com

The table below lists microorganisms that have been studied for their role in the fermentation and hydrolysis of wheat gluten, a process capable of generating bioactive peptides.

| Microbial Species/Group | Role in Gluten Biotransformation | Source of Finding |

| Lactic Acid Bacteria (LAB) | Used as starter cultures to ferment and hydrolyze gluten, producing bioactive peptides. | vu.edu.aufrontiersin.orgnih.gov |

| Lactobacillus acidophilus | A specific LAB strain showing proteolytic activity on gluten. | vu.edu.au |

| Lactobacillus plantarum | A specific LAB strain noted for its proteolytic capability during gluten fermentation. | vu.edu.au |

| Bacillus amyloliquefaciens | A bacterium isolated from wheat grains capable of degrading high-molecular-weight gluten proteins. | mdpi.com |

| Bacillus subtilis | Used in fermentation to hydrolyze gluten and release small-molecule active peptides. | frontiersin.org |

Molecular Mechanisms of Bioactivity

Opioid Receptor Binding Affinity and Selectivity

The opioid activity of gluten exorphin C has been evaluated using bioassays that measure the inhibition of electrically stimulated contractions in isolated organ preparations. The guinea pig ileum (GPI) assay is primarily used to determine activity at μ-opioid receptors (MOR), while the mouse vas deferens (MVD) assay is predominantly used for δ-opioid receptors (DOR). vu.edu.aumdpi.com this compound has demonstrated activity in both assays, indicating its interaction with both μ- and δ-opioid receptors. squarespace.commedchemexpress.com

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the contractile response by 50%.

| Assay | Predominant Receptor | This compound IC50 Value |

| Mouse Vas Deferens (MVD) | δ-Opioid Receptor (DOR) | 13.5 µM |

| Guinea Pig Ileum (GPI) | μ-Opioid Receptor (MOR) | 40 µM |

| Data sourced from multiple references. researchgate.netmedchemexpress.comresearchgate.net |

This compound exhibits a notable affinity for δ-opioid receptors. This is evidenced by its IC50 value of 13.5 µM in the MVD assay, a standard bioassay for δ-opioid activity. researchgate.netmedchemexpress.com The lower IC50 value in the MVD assay compared to the GPI assay suggests that this compound is a more potent agonist at DOR than at MOR. vu.edu.aumedchemexpress.com The interaction with DOR is a key characteristic of many gluten exorphins, which are often identified as having a high affinity for this receptor type. nih.govresearchgate.net

The compound also interacts with μ-opioid receptors, as shown by its activity in the GPI assay. squarespace.com The measured IC50 value for this compound in this assay is 40 µM. researchgate.netmedchemexpress.comresearchgate.net While this demonstrates a clear interaction, the higher concentration required for 50% inhibition compared to the MVD assay indicates a lower relative potency at MOR versus DOR. medchemexpress.com One source describes gluten exorphin C5 (YPISL) as being selective for the μ-opioid receptor, although the comparative IC50 values suggest a stronger effect on delta receptors. researchgate.net

Specific research detailing the binding affinity or lack of interaction between this compound and kappa-opioid receptors (KOR) is not extensively covered in the available scientific literature. Studies on other gluten exorphins, such as A4, A5, B4, and B5, have noted their lack of affinity for KOR, but similar specificity for this compound is not explicitly stated. mdpi.com

Interaction with Mu-Opioid Receptors (MOR)

Intracellular Signaling Cascades upon Receptor Activation

As a GPCR agonist, this compound initiates intracellular signaling upon binding to opioid receptors. mdpi.comnih.gov Opioid receptors are coupled to heterotrimeric G-proteins, which consist of α, β, and γ subunits. mdpi.com Upon receptor activation, the G-protein releases its bound Guanosine diphosphate (B83284) (GDP), binds Guanosine triphosphate (GTP), and dissociates into an α subunit and a βγ dimer. mdpi.com These dissociated subunits then modulate the activity of various intracellular effector proteins and enzymes, triggering downstream signaling cascades. mdpi.commdpi.com

| Signaling Pathway | Key Effector | General Outcome of Opioid Receptor Activation |

| Adenylyl Cyclase Pathway | Adenylyl Cyclase | Inhibition of enzyme activity, decrease in cAMP levels. |

| Phospholipase Pathway | Phospholipase C | Activation of enzyme, production of IP3 and DAG. |

| This table summarizes general opioid signaling mechanisms. nih.govsemanticscholar.org |

A primary signaling pathway for opioid receptors, particularly those coupled to Gαi/o proteins like DOR and MOR, is the inhibition of adenylyl cyclase. semanticscholar.orgnih.gov Activation of these receptors by an agonist like this compound leads to the Gαi subunit inhibiting the adenylyl cyclase enzyme. semanticscholar.org This inhibition results in a decreased conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.govsemanticscholar.org The subsequent reduction in intracellular cAMP levels affects the activity of downstream proteins, such as protein kinase A (PKA), thereby modulating various cellular functions. semanticscholar.org

Opioid receptor activation can also lead to the stimulation of the phospholipase C (PLC) pathway. nih.gov This is generally mediated by the Gαq subunit or the βγ subunits of the G-protein. nih.govsemanticscholar.org Activated PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). mdpi.comsemanticscholar.org DAG proceeds to activate protein kinase C (PKC), while IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). mdpi.comsemanticscholar.org This cascade plays a role in a wide array of cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses. Research indicates that gluten exorphins are capable of activating this pathway, which plays a significant role in controlling cell proliferation and apoptosis. celiachia.it

A key component of the MAPK pathway is the Extracellular Signal-Regulated Kinases, Erk1 and Erk2. Studies have demonstrated that gluten exorphins, including C5 (this compound), stimulate the phosphorylation, and thus activation, of Erk1/2. celiachia.it In vitro experiments on human T-cell lymphoma (SUP-T1) and intestinal epithelial (Caco-2) cell lines showed an increase in Erk1/2 phosphorylation following treatment with gluten exorphins. celiachia.itresearchgate.net This activation suggests a mechanism by which these peptides can promote mitogenic (cell division-promoting) effects. nih.govceliachia.it For instance, in SUP-T1 cells, treatment with 250 μM of this compound resulted in a significant increase in Erk1/2 phosphorylation. researchgate.net

Akt Pathway Activation

Parallel to the MAPK/Erk pathway, this compound also influences the Akt signaling pathway, a central route for promoting cell survival. Activation of the Akt pathway is a known consequence of DOR agonist activity. mdpi.comnih.gov Research has confirmed that treatment with gluten exorphins leads to the phosphorylation of Akt in SUP-T1 cells. celiachia.it This pro-survival signal is a critical component of the cellular response to these peptides, contributing to increased cell viability. nih.govceliachia.it

c-Jun Activation

The transcription factor c-Jun is another downstream target of opioid receptor activation. Agonists of the δ-opioid receptor are recognized for their ability to activate c-Jun. mdpi.comnih.gov This activation is a part of the complex signaling network that mediates the cellular effects of peptides like this compound. nih.govresearchgate.net Studies have shown that δ-opioid receptors can stimulate the Akt-dependent phosphorylation of c-Jun in T-cells, linking the Akt pathway directly to the regulation of gene expression by this transcription factor. researchgate.net

Intracellular Calcium Ion Signaling Modulation

Modulation of intracellular calcium ion (Ca²⁺) levels is a well-established outcome of δ-opioid receptor activation. mdpi.comnih.govresearchgate.net Gliadin peptides have been shown to induce a surge in intracellular Ca²⁺, which can in turn activate various cellular processes. xiahepublishing.com As agonists for DOR, gluten exorphins are implicated in modulating Ca²⁺ signaling, which is a fundamental mechanism for controlling a vast array of cellular functions. mdpi.comnih.gov

Structural Determinants Governing Opioid Receptor Activity

The specific amino acid sequence and structure of this compound (Tyr-Pro-Ile-Ser-Leu) are critical for its opioid activity. researchgate.netiiab.me It is distinct from many other opioid peptides in that its N-terminal tyrosine (Tyr) is the sole aromatic amino acid in the sequence. medchemexpress.comnih.govglpbio.com The opioid activity of this compound is evaluated through assays such as the guinea pig ileum (GPI) assay, which primarily measures μ-opioid activity, and the mouse vas deferens (MVD) assay, which is sensitive to δ-opioid activity. medchemexpress.comglpbio.com this compound displays inhibitory concentration (IC₅₀) values of 40 μM in the GPI assay and 13.5 μM in the MVD assay, indicating a preference for δ-opioid receptors. researchgate.netmedchemexpress.comglpbio.com

Structure-activity relationship studies, conducted by synthesizing analogs with the sequence Tyr-Pro-X-Ser-Leu, have provided further insight. These studies revealed that the nature of the amino acid at the third position (X) is crucial. researchgate.netnih.gov Opioid activity is maintained when this position is occupied by either an aromatic amino acid or a hydrophobic aliphatic amino acid like isoleucine (Ile). medchemexpress.comnih.gov This suggests that the hydrophobicity of the isoleucine residue at this position is a key factor for the opioid activity of this compound. researchgate.net

Research Findings on Gluten Exorphin Bioactivity

The following table summarizes key findings from in vitro studies on the bioactivity of gluten exorphins.

| Peptide | Cell Line | Concentration | Observed Effect | Reference |

| This compound (C5) | SUP-T1 | 250 μM | Increased cell proliferation; Increased phosphorylation of Erk1/2 and Akt | celiachia.it, researchgate.net |

| Gluten Exorphin B5 | Caco-2 | >250 μM | Concentration-dependent increase in cell viability; Increased Erk1/2 phosphorylation | nih.gov, mdpi.com |

| Gluten Exorphin A5 | SUP-T1 | 300 μM | Increased cell proliferation; Increased phosphorylation of Erk1/2 and Akt | celiachia.it, researchgate.net |

| Gluten Exorphin B4 | SUP-T1 | 50 μM | Increased cell proliferation; Increased phosphorylation of Erk1/2 and Akt | celiachia.it, researchgate.net |

Compound Names

Physiological and Biological Systems Interactions Mechanistic Focus

Gastrointestinal System Interactions

Gluten Exorphin C and other gluten-derived peptides are released in the gastrointestinal tract and can exert regulatory effects on gut function. researchgate.netnih.gov These peptides are known to interact with opioid receptors located in the gut, influencing motility, secretion, and cellular processes. ontosight.airesearchgate.net

Research indicates that gluten exorphins can influence gastrointestinal transit time. nih.gov Early studies on hydrolyzed gluten, which contains exorphins, demonstrated a prolongation of intestinal transit time, an effect that was reversible with the opioid antagonist naloxone. nih.gov This suggests a direct opioid-mediated mechanism on gut motility. nih.gov

The discovery of this compound itself involved assays that measure opioid activity by observing the inhibition of electrically induced contractions of smooth muscle preparations. researchgate.net The compound's activity in these assays confirms its potential to modulate the muscle contractions that govern gut motility. researchgate.net

Table 1: Opioid Activity of this compound in Gut Motility Assays This table shows the half-maximal inhibitory concentration (IC50) of this compound in two standard ex-vivo assays used to determine the opioid activity of a compound. Lower IC50 values indicate higher potency.

| Assay | Organ Preparation | Measured Effect | IC50 Value (µM) | Source |

| GPI | Guinea Pig Ileum | Inhibition of smooth muscle contraction | 40 | researchgate.net |

| MVD | Mouse Vas Deferens | Inhibition of smooth muscle contraction | 13.5 | researchgate.net |

Gluten exorphins are recognized for their capacity to influence secretory functions within the gastrointestinal tract, including effects on hormone release and mucus production. researchgate.netmdpi.com Studies have shown that hydrolyzed gluten can lead to a naloxone-reversible increase in plasma somatostatin-like activity. nih.gov While not specific to this compound, research on Gluten Exorphin A5 has demonstrated activity related to mucin secretion, highlighting a mechanism by which this class of peptides can modulate the protective mucus layer of the intestine. csic.es These interactions are generally mediated by the binding of exorphins to opioid receptors in the gut. ontosight.ai

A critical aspect of gluten exorphin activity is its interaction with the intestinal barrier. Gluten peptides, in general, are known to compromise the integrity of tight junctions between enterocytes, which can increase intestinal permeability. xiahepublishing.com This effect may be linked to the zonulin pathway, a system that regulates intercellular tight junctions. xiahepublishing.com A weakened or disordered intestinal lining can permit the passage of gluten exorphins from the gut lumen into circulation. nih.govwikipedia.org

Specific research on this compound has provided direct evidence of its ability to cross the intestinal epithelium. An in-vitro study using a co-culture of Caco-2 and HT-29 cells, which models the human intestinal barrier, investigated the transport of synthetic this compound. researchgate.net The findings showed that a portion of the peptide could traverse the cell layer intact. researchgate.net

Table 2: In Vitro Intestinal Transport of this compound This table summarizes the results of a study examining the passage of synthetic this compound across a cellular model of the intestinal epithelium.

| Experimental Model | Peptide | Incubation Time (min) | Percentage of Intact Peptide Transported | Transport Pathway | Source |

| Caco-2/HT-29 Co-culture | This compound (C5) | 120 | 1% | Paracellular | researchgate.net |

This transport primarily occurred via the paracellular pathway, meaning the peptides passed through the spaces between the cells. researchgate.net The study also detected several hydrolytic fragments of this compound in the basolateral chamber, indicating that while some of the peptide is degraded, a fraction remains intact during transport. researchgate.net

Recent in-vitro studies suggest that gluten exorphins may play a role in the metabolic and proliferative processes of enterocytes. nih.govmdpi.com Research has shown that gluten exorphins can cross the intestinal epithelium and subsequently increase cell viability. nih.gov

This effect is linked to their ability to bind to opioid receptors, particularly the δ-opioid receptor (DOR), which can activate intracellular signaling pathways associated with cell growth and survival, such as the Erk1/2 and Akt pathways. nih.govmdpi.comceliachia.it Studies using the Caco-2 intestinal epithelial cell line have observed that treatment with gluten exorphins can lead to a concentration-dependent increase in cell metabolism and viability. nih.govceliachia.it

Table 3: Effects of Gluten Exorphins on Intestinal Cell Lines This table outlines the observed effects of gluten exorphins (GEs) on cellular processes in a commonly used human intestinal epithelial cell line model.

| Cell Line | Peptide Class | Observed Cellular Effects | Implicated Signaling Pathways | Source |

| Caco-2 | Gluten Exorphins (general) | Increased cell metabolism and viability | Erk1/2, Akt | nih.govceliachia.it |

| SUP-T1 | Gluten Exorphins (general) | Increased cell proliferation | Erk1/2, Akt | mdpi.com |

Effects on Intestinal Epithelial Permeability

Neurobiological System Interactions

Once gluten exorphins pass through the intestinal barrier and enter the bloodstream, they have the potential to interact with the central nervous system. semanticscholar.org

The passage of peptides like this compound from the bloodstream into the brain is regulated by the blood-brain barrier (BBB). Generally, exogenous opioid peptides are known to be resistant to enzymatic breakdown and possess the ability to cross the BBB to interact with central opiate receptors. semanticscholar.org The permeability of the BBB can be influenced by various factors, and disruption of the barrier can facilitate the entry of such peptides. xiahepublishing.comscispace.com

While the precise mechanism for this compound is not fully elucidated, research points to several possibilities. One study noted the existence of four different peptide transport systems (PTS) in mammalian systems that can transfer peptides from the peripheral circulation into the central nervous system. researchgate.net Furthermore, animal studies have provided evidence supporting this translocation; when radioactive gluten proteins were administered orally to rats, the radiolabeled exorphins were later detected in the central nervous system. scispace.com These findings suggest that despite the protective nature of the BBB, mechanisms exist that could permit the passage of this compound, allowing for potential neurobiological effects. xiahepublishing.comresearchgate.net

Central Nervous System Opioid System Modulation

This compound is classified as an opioid peptide due to its ability to bind to opioid receptors in the central nervous system. squarespace.comcreative-peptides.com Research has shown that it interacts with both mu (μ) and delta (δ) opioid receptors. biorbyt.comglpbio.commedchemexpress.comchemsrc.com Specifically, in vitro assays have determined its half-maximal inhibitory concentration (IC50) values to be 40 μM for μ-opioid activity and 13.5 μM for δ-opioid activity. nih.govbiorbyt.comglpbio.commedchemexpress.comchemsrc.com This demonstrates a higher affinity for the δ-opioid receptor. biorbyt.comresearchgate.net The unique structure of this compound, where the N-terminal tyrosine is the sole aromatic amino acid, distinguishes it from many other endogenous and exogenous opioid peptides. nih.govglpbio.comresearchgate.netresearchgate.net It is theorized that these exorphins may cross the intestinal barrier and the blood-brain barrier to exert their effects on neurotransmission. benthamopen.commdpi.com

Influence on Pain Perception and Antinociceptive Effects

The interaction of gluten exorphins with opioid receptors suggests a potential role in modulating pain perception. nih.govresearchgate.net While direct research on this compound's antinociceptive (pain-relieving) effects is less extensive than for other gluten exorphins like A5, the established opioid activity implies it could influence pain-inhibitory systems. researchgate.netnih.govresearchgate.net For instance, intracerebroventricularly administered gluten exorphin A5 has been shown to produce mild, dose-dependent antinociception in mice. researchgate.netjst.go.jp Given that this compound also binds to opioid receptors, it is plausible that it contributes to similar effects, although further specific investigation is required.

Modulation of Learning and Memory Processes

Studies suggest that food-derived opioid peptides can influence cognitive functions. mdpi.com Specifically, research on this compound has indicated that it may enhance exploratory activity and improve learning. mdpi.com Another gluten exorphin, A5, has been observed to facilitate the acquisition and consolidation process of learning and memory in mice when administered orally. researchgate.netjst.go.jp The opioid system is known to play a role in memory processes, with different receptor agonists having varied effects. tandfonline.com The activity of this compound at opioid receptors could, therefore, be a mechanism through which it modulates learning and memory, though the precise pathways are still under investigation. researchgate.netmdpi.com

Effects on Behavioral Regulation

The influence of gluten exorphins extends to behavioral regulation. researchgate.net Research in animal models has shown that this compound can decrease anxiety-like behaviors. mdpi.com This aligns with broader findings that food-derived exorphins can affect behavioral traits. nih.govresearchgate.net The "opioid excess theory" proposes that the passage of these peptides into the central nervous system can modulate neurotransmission and consequently affect behavior, potentially playing a role in some mental disturbances. benthamopen.com

Hypothesized Neurotransmitter System Dysregulation (e.g., Dopaminergic Signaling)

The interaction of gluten exorphins with the opioid system can lead to the dysregulation of other neurotransmitter systems. squarespace.com The opioid and dopaminergic systems are closely linked, and addictive drugs often affect the dopamine (B1211576) system. medicaljournals.se While direct evidence for this compound's impact on dopaminergic signaling is still emerging, some studies have noted correlations. For example, one study observed a positive correlation between Bacillus abundance in the gut and this compound, and a negative correlation between Bacillus and dopamine. dovepress.com This suggests a potential indirect relationship that warrants further investigation. The broader family of gluten exorphins is known to have the potential to modify brain neurotransmitter secretion. researchgate.netresearchgate.net

Endocrine System Modulation

Beyond the nervous system, this compound and other gluten-derived peptides can influence the endocrine system, affecting hormonal release. researchgate.netresearchgate.netwikipedia.org

Regulation of Specific Hormonal Release (e.g., Prolactin, Insulin)

Research has demonstrated that gluten exorphins can stimulate the release of certain hormones. Gluten exorphin B5, for instance, has been shown to stimulate prolactin secretion in rats. benthamopen.comcreative-peptides.com This effect is thought to occur via opioid receptors, potentially outside the blood-brain barrier. benthamopen.comcreative-peptides.comnih.gov Similarly, gluten exorphins have been found to influence insulin (B600854) levels. nih.govcapes.gov.br Gluten exorphin A5, when administered orally to rats, potentiated the postprandial plasma insulin level, an effect that was reversible with the opioid antagonist naloxone. nih.govresearchgate.net While these studies did not focus specifically on this compound, its shared opioid properties suggest it could have similar regulatory effects on hormonal release. squarespace.com

Interactive Data Table: Opioid Receptor Activity of this compound

| Compound | Assay | Receptor Target | IC50 Value (μM) |

| This compound | GPI | μ-opioid | 40 |

| This compound | MVD | δ-opioid | 13.5 |

GPI = Guinea Pig Ileum assay; MVD = Mouse Vas Deferens assay. Data sourced from multiple studies. nih.govbiorbyt.comglpbio.commedchemexpress.comchemsrc.com

Immunological System Interplay

This compound, a pentapeptide with the sequence Tyr-Pro-Ile-Ser-Leu, is derived from the enzymatic digestion of wheat gluten. ontosight.aiwikipedia.org Beyond its well-documented opioid-like activities, this peptide is implicated in complex interactions with the immunological system. These interactions are multifaceted, involving direct engagement with immune cells, modulation of inflammatory pathways, and interplay with components of the innate immune system, such as the complement cascade. The immunomodulatory effects of gluten-derived peptides are a significant area of research, particularly in understanding the pathophysiology of gluten-related disorders. ontosight.ainih.gov

Direct Interaction with Immune Cell Subsets

Research into the direct effects of this compound on specific immune cell populations is an emerging field. Evidence suggests that peptides derived from gluten can influence immune cell activity. For instance, studies on wheat gluten hydrolysates, which contain a mixture of peptides including exorphins, have been found to stimulate the immune system. researchgate.net

One notable finding is the effect on Natural Killer (NK) cells, a critical component of the innate immune system responsible for surveillance against tumors and viral infections. tandfonline.com A study involving healthy human subjects who consumed wheat gluten hydrolysate showed a significant increase in NK cell activity. tandfonline.com While this study did not isolate the effect to this compound alone, it demonstrates that components within the hydrolysate possess immunoenhancing properties. tandfonline.com

The mechanism for such interactions may be linked to the expression of opioid receptors on the surface of immune cells. squarespace.com Opioid peptides, both endogenous and exogenous like this compound, can bind to these receptors, thereby influencing white blood cell function and response. squarespace.com

Table 1: Effect of Wheat Gluten Hydrolysate Intake on NK Cell Activity This table is based on data from a study on healthy volunteers. The test group consumed 3 grams of wheat gluten hydrolysate daily for 6 days.

| Group | Number of Subjects | Change in NK Cell Activity | Statistical Significance (P-value) |

| Test Group | 5 | Significant Increase | 0.018 |

| Control Group | 4 | No Significant Change | N/A |

| Source: Adapted from a study on the effect of wheat gluten hydrolysate on the immune system in healthy human subjects. tandfonline.com |

Modulation of Immune Responses (e.g., Inflammatory Pathways)

This compound and other gluten-derived peptides are believed to play a role in modulating immune and inflammatory responses. ontosight.aifrontiersin.org This is particularly relevant in the context of inflammatory conditions of the gut. Research indicates that the expression of δ-opioid receptors (DOR), for which this compound has an affinity, is often increased on the plasma membrane of intestinal cells during inflammatory processes. nih.govsquarespace.com This upregulation could enhance the cellular response to gluten exorphins. nih.gov

The interaction of gluten peptides with the immune system can lead to the release of pro-inflammatory cytokines. xiahepublishing.com In vitro studies have demonstrated that gluten can induce macrophages to produce inflammatory mediators. xiahepublishing.com Furthermore, exorphins, in general, have been shown to stimulate T-cells and induce peptide-specific T-cell responses, which can result in further activation of inflammation. frontiersin.org For example, the gluten exorphin B5 has been shown in an enteric glial cell line to increase the expression of EDN1, a gene encoding endothelin-1, a protein that is highly elevated during gut inflammation. celiachia.it These findings suggest that gluten-derived peptides can actively participate in and amplify inflammatory pathways within the gut and potentially systemically. frontiersin.orgxiahepublishing.com

Complement System Component Interactions (e.g., C1Q Binding)

The complement system is a cornerstone of innate immunity, and its activation is a critical step in the inflammatory response. The component C1q is the initiator of the classical complement pathway, which is typically activated by antigen-antibody immune complexes. frontiersin.org

Research has specifically investigated the role of C1q in response to dietary antigens like gluten. nih.govresearchgate.netnih.gov Studies have shown that the complement protein C1q preferentially binds to immune complexes formed by immunoglobulins (specifically IgG) coupled with gluten antigens. nih.govresearchgate.net This binding is a key step in clearing these complexes from circulation but also signifies an active immune response against gluten-derived products. nih.gov

In studies involving patients with schizophrenia, a condition sometimes linked to food sensitivities, C1q seropositivity was significantly associated with the disorder. nih.gov Furthermore, the level of IgG antibodies to gluten and casein that were bound to C1q was significantly elevated in a subset of these patients compared to controls, suggesting a heightened immune reaction to these food antigens. researchgate.netnih.gov While this research highlights a clear interaction between the complement system and gluten antigens, it does not specifically isolate the interaction to this compound. It points to a broader mechanism where peptides derived from gluten digestion contribute to an antigenic load that, upon forming immune complexes, activates the C1q component of the complement system. nih.govnih.gov

Table 2: Association of C1q and Gluten/Casein Immune Complexes with Schizophrenia This table presents odds ratios (OR) from a study comparing individuals with schizophrenia to non-psychiatric controls. The OR indicates the likelihood of an association.

| Factor | Comparison Group | Odds Ratio (OR) | Statistical Significance (p-value) |

| C1q Seropositivity | Recent Onset Schizophrenia vs. Controls | 8.02 | ≤ 0.008 |

| C1q Seropositivity | Non-Recent Onset Schizophrenia vs. Controls | 3.15 | ≤ 0.03 |

| Casein- and/or Gluten-IgG binding to C1q | Non-Recent Onset Schizophrenia vs. Controls | 4.36 | ≤ 0.01 |

| Source: Data from Severance et al. (2012). nih.gov |

Advanced Analytical Methodologies for Gluten Exorphin C Research

Isolation and Purification Techniques

Gluten Exorphin C is not naturally present in its free form but is released from high molecular weight glutenin, a component of wheat gluten, through enzymatic digestion. researchgate.netthegoodscentscompany.com The initial step in its analysis, therefore, is the enzymatic hydrolysis of gluten. A combination of proteases is typically used to mimic gastrointestinal digestion and effectively liberate the peptide.

One of the foundational studies successfully isolated this compound from a pepsin-trypsin-chymotrypsin digest of wheat gluten. researchgate.netresearchgate.netnih.gov This multi-enzyme approach is crucial for cleaving the large glutenin proteins to release the target pentapeptide. Following digestion, purification is required to separate the target peptide from a complex mixture of other peptides and amino acids. This is often achieved through chromatographic methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal technique used for this purpose, separating peptides based on their hydrophobicity. researchgate.netnih.gov In one method, the digest was subjected to RP-HPLC on an ODS (octadecylsilane) column, and fractions were monitored by UV absorbance, allowing for the collection of the peptide of interest. researchgate.net

The general workflow for isolation involves:

Enzymatic Digestion: Hydrolysis of wheat gluten using a sequence of enzymes such as pepsin, trypsin, and chymotrypsin. researchgate.netresearchgate.net

Chromatographic Separation: Purification of the resulting hydrolysate using techniques like RP-HPLC to isolate the this compound peptide. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of this compound. researchgate.net Its high sensitivity and specificity allow for the detection of low concentrations of the peptide in intricate samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing this compound. benthamopen.combenthamopenarchives.com This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry. sciex.com

In a typical LC-MS/MS (B15284909) workflow, the sample extract is first injected into an HPLC system, where this compound is separated from other components on a reversed-phase column. benthamopen.comnih.gov The eluent from the LC column is then introduced into the mass spectrometer. The peptide is ionized, and the specific mass-to-charge ratio (m/z) of the precursor ion (the intact this compound molecule) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process of selecting a precursor ion and monitoring its specific fragment ions is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity for quantification. sciex.com

Research has established LC-MS/MS methods for detecting gluten exorphins in various matrices, including blood and cerebrospinal fluid. benthamopen.comnih.govresearchgate.net For instance, a method to detect Gluten Exorphin B4 and B5 in human blood utilized an LTQ-Orbitrap™ hybrid mass spectrometer following LC separation. benthamopen.com While this study focused on the "B" variants, the methodology is directly applicable to this compound, which has a known molecular weight and fragmentation pattern. benthamopen.comlistarfish.it

| Parameter | Description | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 or C12 columns are commonly used. For example, a Thermo Fisher GOLD (100 x 2.1 mm ID) C18 column with 1.9 µm packing material. | benthamopen.com |

| Mobile Phase | A gradient of water (A) and acetonitrile (B52724) (B), both containing an acid like 0.1% formic acid to improve peak shape and ionization efficiency. | benthamopen.comijiset.com |

| Gradient | A typical gradient might run from a low percentage of organic solvent (e.g., 2% B) to a high percentage (e.g., 60% B) over 30-40 minutes to elute peptides based on their hydrophobicity. | benthamopen.com |

| Flow Rate | Flow rates are typically in the range of 200-250 µL/min for analytical scale columns. | benthamopen.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) using a triple quadrupole or similar mass spectrometer. For this compound (MW: 591.72 g/mol), a precursor ion of m/z 592.32 might be selected. | listarfish.it |

| Example MRM Transition | Precursor Ion (m/z): 592.32 → Product Ion (m/z): 70.05 (quantification ion). | listarfish.it |

Electrospray ionization (ESI) is the most common ionization source used in the LC-MS analysis of peptides like this compound. researchgate.netbenthamopen.com ESI is a soft ionization technique that generates charged droplets from the liquid eluting from the LC column. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte (in this case, the peptide) are expelled into the gas phase. This process is gentle enough to keep the peptide intact, primarily forming protonated molecular ions [M+H]+, which are then guided into the mass analyzer. nih.gov The use of ESI is integral to the analysis of gluten exorphins and has been explicitly mentioned in studies detecting these peptides in biological samples. benthamopen.comresearchgate.netresearchgate.net

Parallel Reaction Monitoring (PRM) is an advanced targeted quantification method performed on high-resolution accurate-mass (HRAM) instruments, such as quadrupole-Orbitrap mass spectrometers. mdpi.comfrontiersin.org Unlike traditional SRM/MRM, which monitors a few pre-selected fragment ions on a triple quadrupole instrument, PRM monitors all fragment ions from a selected precursor ion in a single high-resolution spectrum. creative-proteomics.combiorxiv.org

The key advantages of PRM for this compound research include:

High Specificity: The high resolution and mass accuracy of the Orbitrap analyzer can effectively distinguish the target peptide's fragments from background interferences, reducing the risk of false positives. mdpi.comcreative-proteomics.com

Simplified Method Development: Since all product ions are detected, there is no need to pre-select and optimize specific fragment ion transitions, simplifying the experimental setup. creative-proteomics.com

Retrospective Data Analysis: The full, high-resolution MS/MS spectrum provides confident identification of the peptide and allows for the selection of the best fragment ions for quantification after data acquisition. mdpi.comfrontiersin.org

While studies specifically detailing a PRM assay for this compound are emerging, the technology is well-suited for this application. The use of a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer has been reported for the quantification of other gluten exorphins (A5 and C5), demonstrating the applicability of this high-resolution platform. researchgate.net

| Feature | SRM/MRM (Selected/Multiple Reaction Monitoring) | PRM (Parallel Reaction Monitoring) | Reference |

|---|---|---|---|

| Instrument | Triple Quadrupole (QQQ) | Quadrupole-Orbitrap (q-OT), Quadrupole-Time of Flight (Q-TOF) | mdpi.combiorxiv.org |

| Detection | Monitors pre-selected precursor-product ion transitions at unit resolution. | Monitors all product ions from a precursor in a full MS/MS scan at high resolution. | frontiersin.orgcreative-proteomics.com |

| Specificity | Good, but can be susceptible to interferences with similar mass transitions. | Excellent, due to high mass accuracy (ppm level) reducing background interference. | mdpi.comcreative-proteomics.com |

| Method Setup | Requires selection and optimization of fragment ions prior to analysis. | Only requires precursor ion information; no pre-selection of fragments needed. | creative-proteomics.com |

| Confirmation | Based on the ratio of a few transitions. | Confirmed by matching the entire high-resolution MS/MS spectrum to a library. | mdpi.com |

Electrospray Ionization (ESI) Techniques

Sample Preparation and Enrichment Strategies

Given the expected low concentrations of this compound in biological fluids or food digests, effective sample preparation and enrichment are critical to successful analysis. benthamopen.com These steps aim to remove interfering high-abundance molecules, such as large proteins, and concentrate the low-molecular-weight peptides of interest. nih.gov

Ultrafiltration is a widely used technique for enriching low-molecular-weight (LMW) peptides from complex samples. nih.gov This method employs semi-permeable membranes with a defined molecular weight cut-off (MWCO) to separate molecules based on size. matis.is

In the context of this compound (molecular weight 591.71 Da), ultrafiltration is used to separate it from larger proteins like albumin in blood plasma or undigested proteins in food samples. nih.govcymitquimica.com A common procedure involves using a centrifugal filter device with a specific MWCO, for example, 3 kDa or 10 kDa. benthamopen.comresearchgate.net When the sample is centrifuged, high-molecular-weight proteins are retained by the membrane, while smaller peptides like this compound pass through into the filtrate. nih.gov This filtrate, now enriched with LMW peptides, can then be further processed and analyzed by LC-MS/MS. benthamopen.com

One study on the detection of gluten exorphins in human blood used a 3000 Da (3 kDa) NMWCO filter to isolate the low molecular weight plasma fraction before LC-MS/MS analysis. benthamopen.com This step was considered essential for the successful detection of the peptides. benthamopen.com Similarly, research on the release of gluten exorphins from bread and pasta used a 3 kDa cut-off membrane to remove high molecular mass peptides from the sample digestate. researchgate.net

Ultrafiltration Techniques

Bioactivity Assays for Receptor Affinity and Functional Effects

To understand the biological relevance of this compound, various bioactivity assays are employed. These tests are crucial for determining its affinity for opioid receptors and characterizing its functional effects as an opioid agonist.

Radioreceptor assays are used to evaluate the affinity of a compound for specific receptors. chemsrc.commedchemexpress.com The principle of this assay is competitive binding. It measures the ability of an unlabeled compound (the "cold" ligand, this compound) to displace a radiolabeled ligand (the "hot" ligand) that has a known high affinity for the target receptor.

In the context of this compound, these assays would typically involve rat brain membrane preparations, which are rich in opioid receptors. nih.govresearchgate.net These membranes are incubated with a fixed amount of a radiolabeled opioid ligand, such as [3H]dihydromorphine (for µ-receptors) or [3H-Tyr, dAla2]met-enkephalin amide (for δ-receptors), and varying concentrations of this compound. nih.govresearchgate.net The amount of radioactivity bound to the membranes is measured. A decrease in bound radioactivity with increasing concentrations of this compound indicates that it is competing for and binding to the opioid receptors. nih.gov The results are used to calculate the inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the binding of the radiolabeled ligand.

Functional assays go beyond binding and measure the actual biological response initiated by the ligand-receptor interaction.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays

These are classic organ-based assays used to determine the opioid activity of a substance. karger.commdpi.com The preparations consist of isolated smooth muscle tissues that are electrically stimulated to contract. Opioid agonists inhibit these contractions in a dose-dependent manner. nih.govtandfonline.com The GPI assay is predominantly used to assess activity at the µ-opioid receptor, while the MVD assay is more sensitive to δ-opioid receptor agonists. mdpi.com

This compound has been evaluated using both assays. chemsrc.commedchemexpress.comnih.gov It was found to inhibit the electrically stimulated contractions in both tissues, confirming its opioid activity. The 50% inhibitory concentration (IC50) values obtained from these assays quantify its potency. Specifically, this compound demonstrated an IC50 of 40 µM in the GPI assay and 13.5 µM in the MVD assay. chemsrc.commedchemexpress.comnih.govbiorbyt.comresearchgate.netglpbio.com

Table 1: Opioid Activity of this compound in Functional Assays

| Assay | Predominant Receptor | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| Guinea Pig Ileum (GPI) | µ-opioid | 40 | chemsrc.commedchemexpress.comnih.govbiorbyt.comresearchgate.net |

| Mouse Vas Deferens (MVD) | δ-opioid | 13.5 | chemsrc.commedchemexpress.comnih.govbiorbyt.comresearchgate.net |

cAMP Assay

Opioid receptors are G protein-coupled receptors whose activation typically leads to the inhibition of the enzyme adenylate cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govvu.edu.au The cAMP assay measures this inhibitory effect. researchgate.net The assay is often performed using neuroblastoma x glioma hybrid cells, which contain both µ- and δ-opioid receptors. nih.govkarger.com A substance's ability to cause a naloxone-reversible inhibition of adenylate cyclase is indicative of its opioid activity. nih.govresearchgate.net This assay has been frequently used for the identification of opioid peptides from wheat gluten. nih.govvu.edu.au

Recent research has explored the effects of gluten exorphins on cellular processes like proliferation. nih.gov These studies utilize cell lines to investigate the molecular consequences of receptor activation. researchgate.net

In a 2023 study, the effects of several gluten exorphins, including this compound (referred to as C5), were investigated on the proliferation of the human T-cell lymphoblast-like cell line SUP-T1 and the human colorectal adenocarcinoma cell line Caco-2. nih.govresearchgate.netresearchgate.net

The CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay) was used to assess cell viability and metabolic activity. nih.gov This colorimetric assay measures the reduction of an MTS tetrazolium compound by viable, metabolically active cells into a colored formazan (B1609692) product, with the absorbance being proportional to the number of living cells. nih.govceliachia.it

The research demonstrated that treatment with this compound stimulated the proliferation of SUP-T1 cells. nih.gov The study identified an effective concentration for C5 of 250 µM in MTS assays, which led to an increase in cell metabolism. nih.gov This proliferative effect is linked to the activation of downstream signaling pathways, such as PI3K/Akt and Erk1/2, which are known to be activated by δ-opioid receptor agonists. nih.govmdpi.com

Table 2: Summary of Cell-Based Assay Findings for this compound

| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|

| SUP-T1 | MTS Assay | 250 µM | Increased cell metabolism/viability | nih.gov |

| SUP-T1 | Proliferation Assay | - | Stimulated cell proliferation | nih.govmdpi.com |

| SUP-T1 | Immunoblotting | 250 µM | Increased phosphorylation of Akt and Erk1/2 | researchgate.net |

In Vitro and in Vivo Research Models for Investigating Gluten Exorphin C

Cellular Models for Intestinal Epithelium Studies

To understand how Gluten Exorphin C interacts with the gut, scientists use specific cell lines that replicate the intestinal barrier.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a cornerstone for studying intestinal absorption and transport. When cultured, these cells differentiate to form a polarized monolayer with tight junctions and a brush border, closely resembling the epithelial lining of the small intestine.

In studies involving this compound, Caco-2 cells are used to assess the peptide's ability to cross the intestinal barrier. Research has shown that gluten exorphins, including a C5 variant, can be transported across a co-culture of Caco-2 and HT-29 cells, another intestinal cell line. rothamsted.ac.ukresearchgate.net However, the absorption rate is generally low, with significant degradation of the peptides by peptidases present in the cell culture. rothamsted.ac.uknih.gov One study noted that only about 1% of Gluten Exorphin C5 was absorbed after a 120-minute incubation period. rothamsted.ac.uk

Furthermore, investigations have explored the impact of gluten exorphins on the viability and proliferation of Caco-2 cells. nih.govresearchgate.net Some research suggests that at higher concentrations, these peptides can lead to an increase in cell viability. nih.gov The expression of the δ-opioid receptor (DOR), a target for gluten exorphins, has been identified in Caco-2 cells, although at lower levels compared to other cell lines like SUP-T1. nih.govresearchgate.net

| Research Focus | Cell Line | Key Findings | Citations |

| Intestinal Transport | Caco-2/HT-29 co-culture | Low absorption of Gluten Exorphin C5 (approx. 1%) with significant degradation. | rothamsted.ac.uknih.gov |

| Cellular Viability | Caco-2 | Increased cell viability observed at higher concentrations of gluten exorphins. | nih.gov |

| Receptor Expression | Caco-2 | Expresses δ-opioid receptor (DOR), but at lower levels than SUP-T1 cells. | nih.govresearchgate.net |

| Inflammatory Response | Caco-2 | Application of gluten can induce the production of pro-inflammatory cytokines like TNFα and IL-1β. | xiahepublishing.com |

Besides the widely used Caco-2 cells, the HT-29 cell line is often used in co-culture to create a more representative model of the intestinal epithelium, as it can differentiate into mucus-producing goblet cells. researchgate.net The T84 cell line is another model used for studying intestinal transport and barrier function. rothamsted.ac.uk These models collectively help in understanding the initial interactions of this compound within the gastrointestinal tract.

Caco-2 Cell Line Investigations

Lymphoblastic Cell Models

To investigate the potential immunological and systemic effects of this compound, researchers turn to lymphoblastic cell models.

The SUP-T1 cell line, a human T-cell lymphoblastic lymphoma line, serves as a model for studying the effects of gluten exorphins on immune cells. nih.govresearchgate.netdknet.org A significant finding is that SUP-T1 cells express significantly higher levels of the δ-opioid receptor (DOR) compared to Caco-2 cells. nih.govresearchgate.net

Research has demonstrated that treatment with gluten exorphins, including a C5 variant, can promote the proliferation of SUP-T1 cells. nih.govresearchgate.netceliachia.it This proliferative effect is linked to the activation of key signaling pathways, such as the PI3K/Akt and Erk1/2 pathways, which are downstream of DOR activation. nih.govceliachia.it Studies have also observed an increase in the anti-apoptotic protein Bcl-2 and the autophagy marker LC3-II following treatment with gluten exorphins. celiachia.it

| Research Focus | Cell Line | Key Findings | Citations |

| Receptor Expression | SUP-T1 | Significantly higher expression of δ-opioid receptor (DOR) compared to Caco-2 cells. | nih.govresearchgate.net |

| Cell Proliferation | SUP-T1 | Gluten Exorphin C5 significantly increased cell proliferation. | researchgate.net |

| Signaling Pathways | SUP-T1 | Activation of proliferative (PI3K/Akt, Erk1/2) and pro-survival pathways. | nih.govceliachia.it |

Animal Models for Neurobiological and Physiological Studies

To explore the effects of this compound on a whole organism, including its potential neurobiological and physiological impacts, researchers utilize animal models.

Rodent models, particularly mice and rats, are invaluable for assessing the in vivo effects of gluten exorphins. researchgate.netuni-regensburg.de Studies involving the administration of gluten exorphins to these animals have investigated a range of outcomes, from hormonal responses to behavioral changes.

For instance, research has shown that intracerebroventricular administration of Gluten Exorphin B5 in rats can influence the secretion of hormones like prolactin. rothamsted.ac.uk While direct studies on this compound's effect on prolactin are less common, this highlights a potential systemic effect of related gluten peptides.

Behavioral studies in rats have suggested that chronic administration of this compound may lead to decreased anxiety and improved learning in a food-reinforced maze. researchgate.net Other gluten exorphins, like A5, have been shown to have mild pain-reducing effects when administered directly into the brain of mice. rothamsted.ac.ukjst.go.jp However, these effects are often dose-dependent and may not be observed at lower concentrations, potentially due to the rapid degradation of the peptides. rothamsted.ac.uk

It is important to note that the route of administration in these studies is critical, as oral administration may not produce the same effects as direct injection into the brain, given the limited absorption and rapid degradation of these peptides in the gastrointestinal tract and bloodstream. rothamsted.ac.ukjst.go.jp

| Research Focus | Animal Model | Key Findings | Citations |

| Hormonal Effects | Rats | Intracerebroventricular administration of Gluten Exorphin B5 influenced prolactin secretion. | rothamsted.ac.uk |

| Behavioral Effects | Rats | Chronic administration of this compound was associated with decreased anxiety and improved learning. | researchgate.net |

| Pain Perception | Mice | Intracerebroventricular administration of Gluten Exorphin A5 produced mild, dose-dependent antinociceptive effects. | rothamsted.ac.ukjst.go.jp |

Models for Gastrointestinal Transit Studies

In vivo animal models are the primary tools for studying the effects of gluten exorphins on gastrointestinal (GI) transit time. These studies aim to understand how these peptides influence the movement of food through the digestive tract, a process modulated by opioid receptors present in the gut's enteric nervous system. nih.govvu.edu.au

Key Research Findings from Related Peptides:

Studies on hydrolyzed gluten, which contains a mixture of exorphins, have demonstrated a prolongation of intestinal transit time in both human subjects and animal models. researchgate.netnih.govgnusha.org This effect was notably reversed by the administration of naloxone, an opioid receptor antagonist, confirming the opioid-mediated nature of the delay. nih.govresearchgate.netnih.gov

The delay in transit time may be linked to a naloxone-reversible increase in plasma somatostatin-like activity, as somatostatin (B550006) is known to inhibit gut motility. nih.govresearchgate.net

While direct studies on this compound are scarce, its known opioid activity suggests it could contribute to these observed effects on GI motility. researchgate.netmedchemexpress.com

Commonly Used Animal Models:

Rats and Mice: These are the most frequently used models for GI transit studies due to their well-characterized digestive physiology and the availability of genetic variants.

Conscious Dogs: Have also been used to study the effects of digested gluten on postprandial hormone levels, which can influence gut motility. researchgate.net

Typical Methodologies:

Administration of a Marker: A non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) is administered orally to the animals.

Peptide Administration: The test peptide (e.g., this compound) is administered, often orally or via injection.

Measurement of Transit Time: The time taken for the marker to travel a certain distance along the small intestine or to be excreted is measured. This is often done by sacrificing the animals at set time points and measuring the distance the marker has traveled.

Below is a table outlining a typical experimental setup for a gastrointestinal transit study.

| Parameter | Description |

| Animal Model | Male Wistar Rats (n=8 per group) |

| Marker | 5% Charcoal meal in 10% gum acacia |

| Test Substance | This compound |

| Control Groups | Vehicle (saline); Positive Control (e.g., Loperamide) |

| Procedure | Animals are fasted overnight. The test substance or control is administered 30 minutes before the charcoal meal. Animals are euthanized 60 minutes after the charcoal meal. |

| Endpoint | The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine. |

Ex Vivo Tissue Models

Ex vivo tissue models, particularly using isolated segments of the intestine, are invaluable for studying the direct effects of peptides on gut contractility and local tissue responses, independent of systemic influences. The Ussing chamber system and organ bath preparations are standard methodologies. nih.govvu.edu.au

Key Research Findings from Related Peptides:

The opioid activity of gluten exorphins, including this compound, was initially characterized using ex vivo preparations of guinea pig ileum (GPI) and mouse vas deferens (MVD). researchgate.netmedchemexpress.comresearchgate.net These tissues contract when electrically stimulated, and opioid agonists inhibit these contractions.

The IC50 value for this compound, which is the concentration required to inhibit electrically-evoked maximal contractions by 50%, has been determined as 40 µM in the GPI assay. researchgate.netmedchemexpress.com

Recent advancements include the use of gut-ex-vivo systems (GEVS) with small intestine organs from gluten-sensitive mice. nih.govresearchgate.net These models can recapitulate features of celiac disease, such as inflammation and altered intestinal permeability, in response to gliadin peptides within hours. nih.govresearchgate.net

Studies using human gastrointestinal juices in ex vivo digestion models have been employed to identify the specific gluten peptides released during digestion. mdpi.comnih.govacs.org

Commonly Used Ex Vivo Models:

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays: These are classic pharmacology models for assessing µ- and δ-opioid receptor activity, respectively. gnusha.orgmedchemexpress.com

Ussing Chamber: This system uses a section of intestinal tissue mounted between two chambers, allowing for the study of ion transport, permeability, and the effects of substances applied to either the mucosal or serosal side. nih.govvu.edu.au

Organ Bath: A segment of intestine is suspended in an organ bath containing a physiological salt solution. Its contractions can be measured in response to electrical stimulation or the addition of compounds like this compound.

Gut-Ex-Vivo System (GEVS): This more complex system involves cultivating small intestine segments under dynamic conditions, allowing for the study of more complex physiological responses like inflammation and morphological changes over a longer period. nih.govresearchgate.net

The table below details a potential ex vivo experimental setup to study this compound.

| Parameter | Description |

| Tissue Source | Terminal ileum from adult male guinea pigs. |

| Apparatus | Organ bath with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, maintained at 37°C. |

| Stimulation | Coaxial electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) duration). |

| Test Substance | This compound (added in increasing concentrations). |

| Measurement | Isometric contractions are recorded using a force transducer. |

| Endpoint | The concentration-dependent inhibition of electrically induced contractions is measured to determine the IC50 value. |

Advanced Research Hypotheses and Future Directions in Gluten Exorphin C Research

Elucidating Mechanistic Role in Asymptomatic Pathophysiological Conditions

A significant hypothesis in gluten research is the potential role of gluten exorphins (GEs) in masking the symptoms of gluten-related disorders, leading to asymptomatic conditions. researchgate.netnih.gov Gluten can be broken down into morphine-like substances, known as gluten exorphins, which possess opioid effects that could conceal the harmful impact of the gluten protein on the gastrointestinal lining and its function. nih.govresearchgate.net This is particularly relevant in cases of asymptomatic celiac disease (CD), which lacks the classic gastrointestinal symptoms like diarrhea, bloating, and abdominal pain but still results in underlying damage. nih.gov It has been proposed that GEs, including Gluten Exorphin C, could be key players in the development of this asymptomatic form of CD. nih.gov

Future research is focused on elucidating the precise mechanisms by which this compound's opioid activity might modulate visceral perception and pain signaling pathways in the gut. Investigating how this peptide influences local inflammatory responses and nerve function without triggering overt symptoms is a primary goal. Studies are also exploring how GEs may promote cell proliferation, which could contribute to the underlying pathophysiology of CD and its associated comorbidities. researchgate.netnih.govnih.gov Understanding this masking effect is crucial, as asymptomatic individuals often go undiagnosed, yet still develop diseases related to gluten intake. nih.gov

Investigation of Cross-Talk with Endogenous Opioid Systems

This compound is known to interact with the body's endogenous opioid system. Specifically, it has been shown to be an agonist for both mu (μ)-opioid and delta (δ)-opioid receptors. squarespace.commedchemexpress.com Its activity has been quantified in laboratory assays, with reported IC50 values (the concentration required to inhibit 50% of a biological response) of 40 μM in the Guinea Pig Ileum (GPI) assay, which is sensitive to μ-opioid agonists, and 13.5 μM in the Mouse Vas Deferens (MVD) assay, which is sensitive to δ-opioid agonists. researchgate.netresearchgate.netmedchemexpress.com

The interaction with these receptors is complex, as different opioid peptides can trigger varied and sometimes opposing effects. researchgate.net For instance, the binding of GEs to opioid receptors can influence the immune system and modulate the release of hormones like prolactin. squarespace.comfrontiersin.org A critical area for future research is to map the specific signaling cascades that are activated by this compound upon binding to μ- and δ-opioid receptors in different tissues, such as the gut and the central nervous system. This includes investigating downstream effects on G-protein coupling, ion channel activity, and the activation of intracellular pathways like the mitogen-activated protein kinase (MAPK) cascade. bachem.com Understanding this cross-talk is fundamental to comprehending the full spectrum of this compound's physiological effects.

Exploration of Bioavailability and Systemic Stability In Vivo

Furthermore, peptides that do enter circulation are typically subject to rapid degradation by plasma and vascular peptidases, leading to very short half-lives. researchgate.net The potential for extensive first-pass metabolism in the liver could also drastically reduce systemic bioavailability. acs.org Future research must focus on developing sensitive and specific methods to quantify the levels of intact this compound in human plasma following gluten ingestion. This would help determine if physiologically relevant concentrations can be achieved systemically. Studies should also investigate factors that might increase its absorption, such as increased intestinal permeability, which can occur in various disease states or under stress. mdpi.comnih.gov

Development of Advanced Computational Models for Peptide-Receptor Interactions and Molecular Dynamics

The field is increasingly turning to advanced computational methods to predict and analyze the interactions between peptides and their receptors. Recent research has successfully created computational models for the interaction of other gluten exorphins, such as A4 and B5, with the δ-opioid receptor (DOR). researchgate.netnih.govnih.govmdpi.com These models provide valuable insights into the molecular dynamics and binding profiles of the peptides. nih.gov

A key future direction is the development of similar sophisticated computational models specifically for this compound's interaction with both μ- and δ-opioid receptors. Such models would allow researchers to simulate binding affinities, identify the key amino acid residues involved in the interaction, and understand the conformational changes that occur in the receptor upon binding. This in-silico approach can accelerate the understanding of this compound's structure-activity relationship and guide the design of laboratory experiments to test specific functional hypotheses. researchgate.netresearchgate.net

Identification of Specific Enzyme Systems for Complete Peptide Degradation

This compound is formed during the digestion of wheat gluten by a combination of enzymes including pepsin, trypsin, and chymotrypsin. researchgate.netvu.edu.au However, due to its high proline content—a characteristic of many gluten peptides—it is relatively resistant to complete breakdown by human digestive enzymes. researchgate.net The enzyme dipeptidyl peptidase IV (DPP-IV) is known to cleave peptides that have a proline residue in the second position, which is the case for this compound (Tyr-Pro-Ile-Ser-Leu), making it a key enzyme in its degradation pathway. nih.gov

Future research needs to precisely identify the full cascade of human and microbial enzymes responsible for the complete degradation of this compound. This involves studying the efficacy of various peptidases in the gut lumen, at the brush border of intestinal cells, and within the circulatory system. Furthermore, exploring the potential of therapeutic enzymes, such as certain bacterial or fungal prolyl endopeptidases (e.g., AN-PEP), to effectively neutralize this compound could open new avenues for managing gluten-related disorders. plos.orgpan.olsztyn.pl

Comparative Analysis with Other Food-Derived Opioid Peptides and Exorphin Subtypes

This compound is one of several opioid peptides derived from gluten, each with a unique structure and activity profile. researchgate.net A comparative approach is essential to understand its specific role. For example, Gluten Exorphin B5 is considered one of the most potent gluten exorphins, primarily acting on the δ-opioid receptor. researchgate.netmdpi.com this compound, with its sequence Tyr-Pro-Ile-Ser-Leu, is noted for having a structure where the N-terminal tyrosine is the only aromatic amino acid, distinguishing it from many other endogenous and exogenous opioid peptides. researchgate.netresearchgate.net

Future investigations should continue to systematically compare the receptor binding affinities, potencies (IC50 values), and downstream signaling effects of this compound with other gluten exorphins (A4, A5, B4, B5), gliadorphin-7, and exorphins from other food sources like milk (casomorphins), soy (soymorphins), and spinach (rubiscolins). bachem.comnih.govspringerprofessional.de This comparative analysis will help to delineate the unique and potentially overlapping biological activities of these various peptides.

Understanding the Impact on Host-Microbiome Interactions and Metabolic Pathways

The human gut microbiota plays a critical role in metabolizing dietary components that are resistant to human enzymes, including complex gluten peptides. researchgate.net It is hypothesized that undigested peptides like this compound could influence the composition and metabolic activity of the gut microbiome. The interaction between gluten, the host, and the microbiome is a key factor in the pathogenesis of conditions like celiac disease, where dysbiosis (an imbalance in the gut microbiota) is a common feature. researchgate.netresearchgate.net

Compound Reference Table

| Compound Name | Abbreviation | Source Protein |

| Gluten Exorphin A4 | GE-A4 | Glutenin |

| Gluten Exorphin A5 | GE-A5 | Glutenin |

| Gluten Exorphin B4 | GE-B4 | Gliadin |

| Gluten Exorphin B5 | GE-B5 | Gliadin |

| This compound | GE-C | Gluten |

| Gliadorphin-7 | α-Gliadin | |

| β-Casomorphin | Casein (Milk) | |

| Soymorphin | Soy | |

| Rubiscolin | RuBisCO (Spinach) | |

| Prolyl Endoprotease | AN-PEP | Aspergillus niger |

Gluten Exorphin Comparison Table

| Exorphin Subtype | Amino Acid Sequence | Primary Opioid Receptor Target(s) |

| Gluten Exorphin A4 | Gly-Tyr-Tyr-Pro | δ (Delta) |

| Gluten Exorphin A5 | Gly-Tyr-Tyr-Pro-Thr | δ (Delta), μ (Mu) |

| Gluten Exorphin B4 | Tyr-Gly-Gly-Trp | δ (Delta) |

| Gluten Exorphin B5 | Tyr-Gly-Gly-Trp-Leu | δ (Delta) |

| This compound | Tyr-Pro-Ile-Ser-Leu | μ (Mu), δ (Delta) |

| Gliadorphin-7 | Tyr-Pro-Gln-Pro-Gln-Pro-Phe | μ (Mu), δ (Delta) |